molecular formula C15H10FNO4S B2727946 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one CAS No. 74918-65-3

2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No. B2727946
CAS RN: 74918-65-3
M. Wt: 319.31
InChI Key: QRSMKUPJAVMUSX-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound with the following properties:



  • Molecular Formula : C26H24FNO3

  • Molecular Weight : 417.484 g/mol

  • CAS Number : 125971-96-2



Molecular Structure Analysis

The molecular structure of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one consists of a benzothiazolone core with a fluorophenyl substituent. The detailed arrangement of atoms, bond angles, and functional groups can be visualized using molecular modeling software.



Chemical Reactions Analysis

While specific reactions involving this compound are scarce, it likely participates in various organic transformations. Researchers should investigate potential reactions such as nucleophilic substitutions, acylations, and cyclizations.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

  • Melting Point : Determine the melting point to assess its stability.

  • UV-Vis Absorption : Study its absorption spectrum to identify characteristic wavelengths.

  • Stability : Evaluate its stability under various conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow standard laboratory safety protocols when working with this compound.

  • Environmental Impact : Investigate its environmental persistence and potential harm.


Future Directions


  • Biological Activity : Explore its potential as a drug candidate or probe molecule.

  • Structure-Activity Relationship (SAR) : Investigate structural modifications to enhance activity.

  • Target Identification : Identify cellular targets to unravel its mode of action.


Please note that this analysis is based on available information, and further research is essential. Researchers should consult relevant literature and conduct experiments to deepen our understanding of this intriguing compound.


properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO4S/c16-11-7-5-10(6-8-11)13(18)9-17-15(19)12-3-1-2-4-14(12)22(17,20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSMKUPJAVMUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326846
Record name 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one

CAS RN

74918-65-3
Record name 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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